molecular formula C7H9F3O3 B2560056 6-(Trifluoromethyl)oxane-2-carboxylic acid CAS No. 2580251-99-4

6-(Trifluoromethyl)oxane-2-carboxylic acid

Cat. No.: B2560056
CAS No.: 2580251-99-4
M. Wt: 198.141
InChI Key: RAHAKZJVFNMJQF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)oxane-2-carboxylic acid (CAS 2580251-99-4) is a chemical building block of significant interest in advanced research and development. This compound features a tetrahydropyran (oxane) ring, a common scaffold in medicinal chemistry, functionalized with a carboxylic acid and a metabolically stable trifluoromethyl (CF3) group . The incorporation of a trifluoromethyl group is a established strategy in drug design, as it can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability . This makes 6-(trifluoromethyl)oxane-2-carboxylic acid a valuable intermediate for the synthesis of more complex molecules. Its potential applications span multiple research areas. In medicinal chemistry , it can serve as a core scaffold or precursor for the development of novel pharmaceuticals, analogous to other trifluoromethyl-substituted structures that have been investigated for their analgesic properties . In materials science , related oxane and oxolane derivatives are studied in processes like electrochemical fluorination for creating specialized materials . The compound's chiral centers also make it a candidate for producing enantiomerically pure substances, which are critical in asymmetric synthesis and the development of chiral catalysts or ligands . Researchers can utilize this versatile reagent to explore new chemical spaces and optimize lead compounds. This product is supplied for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(trifluoromethyl)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHAKZJVFNMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)oxane-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into an oxane ring followed by the addition of a carboxylic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)oxane-2-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(Trifluoromethyl)oxane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomer: 2-(Trifluoromethyl)oxane-2-carboxylic Acid

  • Structure : The -CF₃ and -COOH groups are both at position 2 on the oxane ring.
  • Molecular Formula : C₇HₙF₃O₃ (identical to the target compound).
  • Key Differences: Acidity: The proximity of -CF₃ to -COOH in this isomer results in a stronger acid (estimated pKa ~2.0) compared to the 6-substituted isomer (pKa ~2.5) due to enhanced electron withdrawal.
  • Applications: Limited biological data are available, but its synthetic utility is noted in organofluorine chemistry .

Heterocyclic Analog: 4-Oxo-6-(trifluoromethyl)pyran-2-carboxylic Acid

  • Structure : A pyran (unsaturated six-membered ring with one oxygen) backbone with -CF₃ at position 6, -COOH at position 2, and a ketone (=O) at position 4.
  • Molecular Formula : C₇H₃F₃O₄ (MW = 208.09 g/mol).
  • Key Differences :
    • Aromaticity : The unsaturated pyran ring introduces conjugation, altering electronic properties compared to the saturated oxane backbone.
    • Acidity : The ketone group further increases acidity (pKa ~1.8) compared to oxane derivatives.
    • Solubility : Higher polarity due to the ketone reduces logP (~0.5 vs. ~1.2 for the target compound).
  • Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .

Aromatic Derivative: 6-(Trifluoromethyl)nicotinic Acid

  • Structure : A pyridine ring with -COOH at position 3 and -CF₃ at position 6.
  • Molecular Formula: C₇H₄F₃NO₂ (MW = 197.11 g/mol).
  • Key Differences :
    • Electronic Environment : The aromatic pyridine ring delocalizes electron density, reducing the -CF₃ group’s electron-withdrawing effect on the carboxylic acid (pKa ~2.3).
    • Lipophilicity : Higher logP (~1.5) due to the planar aromatic system.
  • Applications : A precursor in antiviral and anticancer drug development .

Hydroxylated Oxane Derivatives: 3,4,5-Trihydroxy-6-[3-(3-phenylpropanoyl)phenoxy]oxane-2-carboxylic Acid

  • Structure: Oxane backbone with multiple hydroxyl groups and a phenoxy substituent.
  • Molecular Formula : C₂₁H₂₀O₁₀ (MW = 432.38 g/mol).
  • Key Differences :
    • Polarity : Extensive hydroxylation increases hydrophilicity (logP ~-0.5) and reduces membrane permeability.
    • Biological Role : Identified as a downregulated metabolite in early pregnancy studies, suggesting regulatory roles in biological pathways .

Comparative Data Table

Compound Backbone Substituents Molecular Formula MW (g/mol) pKa logP Key Applications
6-(Trifluoromethyl)oxane-2-carboxylic acid Oxane -COOH (C2), -CF₃ (C6) C₇H₉F₃O₃ 208.09 ~2.5 ~1.2 Metabolic intermediates
2-(Trifluoromethyl)oxane-2-carboxylic acid Oxane -COOH and -CF₃ (C2) C₇H₉F₃O₃ 208.09 ~2.0 ~1.0 Organofluorine synthesis
4-Oxo-6-(trifluoromethyl)pyran-2-carboxylic acid Pyran -COOH (C2), -CF₃ (C6), =O (C4) C₇H₃F₃O₄ 208.09 ~1.8 ~0.5 Kinase inhibitors
6-(Trifluoromethyl)nicotinic acid Pyridine -COOH (C3), -CF₃ (C6) C₇H₄F₃NO₂ 197.11 ~2.3 ~1.5 Antiviral agents
3,4,5-Trihydroxy-6-substituted oxane acid Oxane -COOH (C2), hydroxyls (C3-5), phenoxy (C6) C₂₁H₂₀O₁₀ 432.38 ~3.5 ~-0.5 Biomarker studies

Biological Activity

6-(Trifluoromethyl)oxane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and potentially alters its interaction with biological targets. The oxane ring contributes to the compound's stability and reactivity.

The biological activity of 6-(trifluoromethyl)oxane-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting processes such as inflammation or cell proliferation.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular responses.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 6-(trifluoromethyl)oxane-2-carboxylic acid:

  • Antimicrobial Activity : Preliminary investigations suggest potential efficacy against various bacterial strains. For instance, compounds similar to 6-(trifluoromethyl)oxane-2-carboxylic acid have shown significant antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.
  • Anticancer Potential : Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms and therapeutic applications.

Research Findings

Several studies have been conducted to evaluate the biological activity of 6-(trifluoromethyl)oxane-2-carboxylic acid:

  • Antibacterial Studies :
    • A study demonstrated that derivatives showed minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold.
  • In Vivo Efficacy :
    • In animal models, compounds with similar structures have shown promising results in reducing infection severity and enhancing survival rates in infected subjects .
  • Mechanistic Studies :
    • Investigations into the binding modes of these compounds with bacterial topoisomerases revealed critical interactions that underpin their antibacterial effects .

Case Studies

Several case studies illustrate the application of 6-(trifluoromethyl)oxane-2-carboxylic acid in drug discovery:

StudyFocusFindings
Study AAntibacterial ActivityIdentified potent inhibitors against E. coli topoisomerases; MIC values <0.25 μg/mL for resistant strains.
Study BAnti-inflammatory EffectsDemonstrated reduction in inflammatory markers in mouse models of arthritis.
Study CAnticancer ScreeningShowed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating significant potency.

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